3-(Methoxymethyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a methoxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of oxazolidinone with methoxymethyl chloride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of formaldehyde dimethyl acetal (FDMA) as a methoxymethylating agent. This method is advantageous due to its efficiency and selectivity, although it requires the presence of a suitable catalyst to enhance the methoxymethylating power .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methoxymethyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in organic synthesis and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
3-(Methoxymethyl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(Methoxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The methoxymethyl group can be selectively removed under acidic conditions, revealing the active oxazolidinone moiety, which can then participate in various biochemical processes . The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(Methoxymethyl)-1,3-oxazolidin-2-one include:
3-Methyleneindoline: A compound with a similar heterocyclic structure but different substituents.
Indole-3-carbinol: Another heterocyclic compound with significant biological activities.
Uniqueness
What sets this compound apart is its unique methoxymethyl group, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Eigenschaften
CAS-Nummer |
34277-56-0 |
---|---|
Molekularformel |
C5H9NO3 |
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
3-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO3/c1-8-4-6-2-3-9-5(6)7/h2-4H2,1H3 |
InChI-Schlüssel |
SBDCJOLHUQEIJU-UHFFFAOYSA-N |
Kanonische SMILES |
COCN1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.